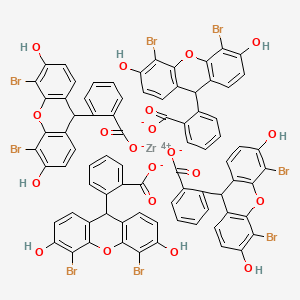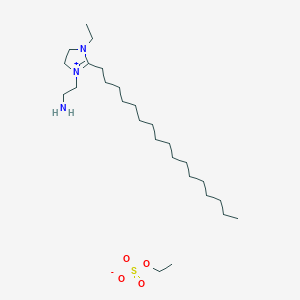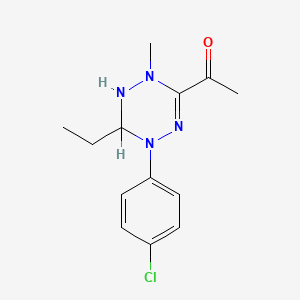
1,3-Dioxolan-2-one, 4,5-bis(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-2-one, 4,5-bis(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that features a dioxolane ring, dichlorophenyl groups, and a triazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Dioxolane Ring: This can be achieved through the cyclization of appropriate diols with carbonyl compounds under acidic conditions.
Introduction of Dichlorophenyl Groups: This step might involve the use of Grignard reagents or other organometallic compounds to introduce the dichlorophenyl groups.
Attachment of the Triazole Moiety: This can be done through azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions could target the dichlorophenyl groups or the dioxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The triazole moiety suggests potential as an enzyme inhibitor.
Antimicrobial Activity: The dichlorophenyl groups might confer antimicrobial properties.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Material Science: It might be used in the development of new materials with specific properties.
作用機序
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Antimicrobial Action: It could disrupt microbial cell membranes or interfere with essential biochemical pathways.
類似化合物との比較
Similar Compounds
1,3-Dioxolan-2-one Derivatives: Compounds with similar dioxolane rings.
Triazole-Containing Compounds: Other molecules featuring the triazole moiety.
Dichlorophenyl Compounds: Molecules with dichlorophenyl groups.
Uniqueness
This compound’s unique combination of a dioxolane ring, dichlorophenyl groups, and a triazole moiety might confer distinct biological activities and chemical properties, making it a valuable subject for further research.
特性
CAS番号 |
107659-73-4 |
|---|---|
分子式 |
C18H11Cl4N3O3 |
分子量 |
459.1 g/mol |
IUPAC名 |
(4S,5R)-4,5-bis(2,4-dichlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H11Cl4N3O3/c19-10-1-3-12(14(21)5-10)16-18(28-17(26)27-16,7-25-9-23-8-24-25)13-4-2-11(20)6-15(13)22/h1-6,8-9,16H,7H2/t16-,18-/m1/s1 |
InChIキー |
ISQDVMUTSRLLQF-SJLPKXTDSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2C(OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


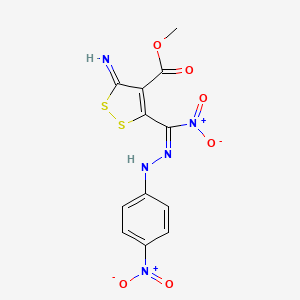

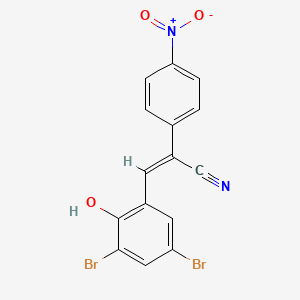
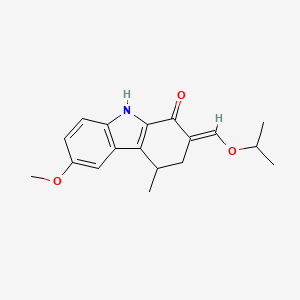




![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)
